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Betalains

Antioxidant Activity Betalain Purification Radical Scavenging

Specify Betalains (CAS 37279-84-8) for applications demanding pH-independent red-violet hue retention across pH 3–7—a critical advantage over anthocyanins that shift from red to blue to green. Betalains follow predictable first-order degradation kinetics, enabling robust shelf-life modeling and accurate 'best before' dating. For functional food or cellular antioxidant studies, specify high-purity betanin fraction to induce HO-1; generic mixtures lack this mechanistic reproducibility. Choose beetroot red (E 162) to leverage EFSA's no-numerical-ADI status, simplifying EU regulatory submissions versus synthetic dyes with defined ADI limits.

Molecular Formula C24H26N2O13
Molecular Weight 550.5 g/mol
CAS No. 37279-84-8
Cat. No. B12646263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBetalains
CAS37279-84-8
Molecular FormulaC24H26N2O13
Molecular Weight550.5 g/mol
Structural Identifiers
SMILESC1C(NC(=CC1=CC=[N+]2C(CC3=CC(=C(C=C32)O)OC4C(C(C(C(O4)CO)O)O)O)C(=O)[O-])C(=O)O)C(=O)O
InChIInChI=1S/C24H26N2O13/c27-8-17-18(29)19(30)20(31)24(39-17)38-16-6-10-5-14(23(36)37)26(13(10)7-15(16)28)2-1-9-3-11(21(32)33)25-12(4-9)22(34)35/h1-3,6-7,12,14,17-20,24,27,29-31H,4-5,8H2,(H4,28,32,33,34,35,36,37)/t12?,14-,17-,18-,19+,20-,24+/m1/s1
InChIKeyDHHFDKNIEVKVKS-MLZDZRTESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Betalains (CAS 37279-84-8) for R&D: Quantified Procurement Guide for Water-Soluble Natural Pigments


Betalains (CAS 37279-84-8) are a class of water-soluble, nitrogen-containing pigments biosynthesized from tyrosine, found in plants of the order Caryophyllales and certain fungi [1]. They are classified into red-violet betacyanins (e.g., betanin) and yellow-orange betaxanthins (e.g., indicaxanthin, vulgaxanthin I), both derived from the chromophore betalamic acid [2]. In food and pharmaceutical applications, commercial beetroot red (E 162) is the primary source of betalains, containing a mixture of these pigments [3].

Why Generic Substitution of Betalains (CAS 37279-84-8) is Unreliable: A Procurement Risk Assessment


Substituting betalains with other natural colorants like anthocyanins or synthetic alternatives like Red 40 is a high-risk procurement strategy without explicit reformulation. Betalains exhibit a unique pH-stable color profile (red-violet hue retained from pH 3 to 7), whereas anthocyanins shift from red to blue to green across the same range, severely limiting interchangeability [1]. Furthermore, the degradation kinetics of betalains follow a predictable first-order model, unlike the complex, non-linear degradation of anthocyanins, which complicates shelf-life predictions [2]. Finally, betalains are a mixture of betacyanins and betaxanthins; a procurement specification lacking an explicit ratio may result in variable hue and antioxidant performance, as these sub-classes differ significantly in radical scavenging potency [3].

Quantitative Differentiation of Betalains (CAS 37279-84-8) vs. Alternatives: A Product-Specific Evidence Guide


Intra-Class Differentiation: Betanin Demonstrates Superior Radical Scavenging vs. Vulgaxanthin I and Indicaxanthin

Within the betalain class, betanin (a betacyanin) exhibits significantly higher antioxidant potential compared to the betaxanthins vulgaxanthin I and indicaxanthin [1]. This intra-class variability is a critical procurement parameter. A comparative study using purified individual betalains demonstrated that betanin possessed the highest radical scavenging activity, while indicaxanthin was the least potent among the three [2].

Antioxidant Activity Betalain Purification Radical Scavenging Functional Food

Mechanistic Differentiation in Cellular Assays: Betanin Uniquely Upregulates Heme Oxygenase-1 (HO-1) vs. Betaxanthins

In a comparative study on Caco-2 intestinal cells, all three betalains (betanin, vulgaxanthin I, indicaxanthin) demonstrated anti-inflammatory effects. However, only betanin uniquely induced a concomitant increase in the antioxidant enzyme heme oxygenase-1 (HO-1), a key cytoprotective enzyme [1]. Betanin also uniquely demonstrated potent, dose-dependent radical scavenging activity in both electron paramagnetic resonance (EPR) and cell-based assays [2].

Cellular Antioxidant Response Immunomodulation Nrf2 Pathway Inflammation

Color Stability vs. Anthocyanins: Betalains Maintain Hue Independent of pH 3-7, Enabling Broad Formulation Compatibility

Unlike anthocyanins (E 163), which exhibit a broad color response from red to green across pH 3-7, betalains (as betanin, E 162) maintain a stable red-violet hue across this same pH range [1]. This is a quantifiable differentiator for formulation. In a direct comparative study under storage conditions, betanin-based colorants showed a color loss of approximately 30% after 28 days, significantly outperforming curcumin (E 100), which showed a 67% color loss after just 1 day [2].

Food Colorant pH Stability Shelf-Life Formulation

Predictable Degradation Kinetics vs. Anthocyanins: First-Order Model Simplifies Shelf-Life Prediction for Betalains

The degradation of betalains during storage follows a predictable first-order kinetic model, a significant advantage over anthocyanins, whose degradation does not follow any simple kinetic order [1]. In a head-to-head study in white currant juice, betalain degradation was well-described by first-order kinetics, whereas the degradation of grape anthocyanins showed no consistent kinetic trend, making shelf-life modeling unreliable [2].

Degradation Kinetics Shelf-Life Modeling Stability Quality Control

Regulatory Differentiation: EFSA Deems Beetroot Red (E 162) Not a Safety Concern, No Numerical ADI Required

The European Food Safety Authority (EFSA) has concluded that beetroot red (E 162), the commercial form of betalains, is not a safety concern at its reported use levels as a food additive [1]. This is a unique regulatory position stemming from its status as a natural dietary constituent with a long history of consumption. Consequently, EFSA has not established a numerical Acceptable Daily Intake (ADI), a distinction not shared by many synthetic alternatives like Red 40, which carries a defined ADI [2].

Food Safety Regulatory Compliance ADI EFSA Natural Additives

Optimized Application Scenarios for Betalains (CAS 37279-84-8) Based on Verifiable Differential Evidence


Formulating pH-Stable Natural Red Colorants for Acidic to Neutral Foods (pH 3-7)

Leverage the unique pH-independent color profile of betalains to develop natural, clean-label food products (e.g., yogurts, dairy alternatives, confectionery) where the color must remain consistent from formulation to consumption. This directly applies the evidence that betalains do not undergo the pH-dependent hue shifts characteristic of anthocyanins [1]. This reduces formulation complexity and ensures visual consistency across a broad product portfolio.

Developing Nutraceuticals with Defined Betanin Content for Targeted Nrf2 Pathway Activation

For functional food or supplement research focused on cellular antioxidant defense, specify a high-purity betanin fraction rather than a generic betalain mixture. This scenario is supported by the unique mechanistic evidence showing betanin, but not betaxanthins, induces the cytoprotective enzyme HO-1 in human intestinal cells [2]. This specification is critical for achieving reproducible biological outcomes in in vivo and clinical studies.

Implementing Predictive Shelf-Life Modeling in Natural Product Manufacturing

Incorporate betalain-containing ingredients into products where predictable degradation and shelf-life are critical quality control metrics. The first-order degradation kinetics of betalains, as opposed to the unpredictable kinetics of anthocyanins [3], allow for robust mathematical modeling of color and antioxidant activity loss over time. This enables more accurate 'best before' dating and reduces the risk of quality-related product withdrawals.

Accelerating Market Entry in Regulated Jurisdictions with Streamlined Additive Compliance

Select beetroot red (E 162) as a colorant to leverage its favorable regulatory standing with the EFSA, which does not require a numerical ADI [4]. This is a strategic advantage for food and beverage companies aiming for rapid market entry in the EU, as it simplifies safety dossier submissions and can reduce the time and cost associated with novel ingredient approvals compared to synthetic alternatives with defined ADI limits.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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